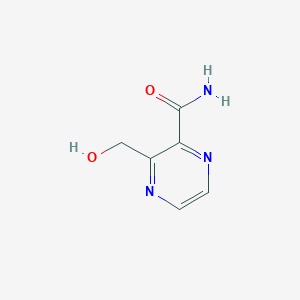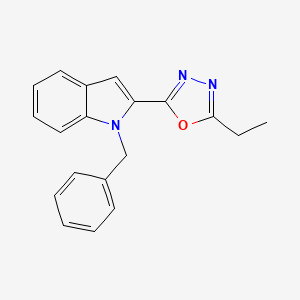![molecular formula C13H18N2O4 B2934203 2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid CAS No. 2248288-49-3](/img/structure/B2934203.png)
2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMAP is a heterocyclic compound that belongs to the pyridine family. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. DMAP has been extensively used in the chemical and pharmaceutical industries due to its unique properties such as its high reactivity, selectivity, and stability. In recent years, DMAP has also gained attention in the field of scientific research due to its potential applications in various areas such as organic synthesis, catalysis, and drug discovery.
Mécanisme D'action
The mechanism of action of DMAP is based on its ability to act as a nucleophilic catalyst. DMAP can form a complex with the carbonyl group of the substrate, which activates the carbonyl group and enhances its reactivity towards the nucleophile. DMAP can also act as a base and accept a proton from the substrate, which further enhances the reactivity of the substrate towards the nucleophile.
Biochemical and physiological effects:
DMAP has been shown to have low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on human health are not well understood. DMAP has been reported to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMAP has several advantages for use in laboratory experiments. It is a highly reactive and selective catalyst that can be easily synthesized in high yield and purity. It is also stable under a wide range of reaction conditions. However, DMAP has some limitations such as its low solubility in water, which may limit its use in aqueous reactions. It also has a strong odor, which may cause discomfort to researchers.
Orientations Futures
DMAP has several potential future directions for research. One area of interest is the development of new synthetic methods for DMAP that can improve its yield and purity. Another area of interest is the development of new applications for DMAP in areas such as drug discovery and catalysis. Additionally, further research is needed to understand the long-term effects of DMAP on human health and the environment.
Conclusion:
In conclusion, DMAP is a versatile organic compound that has been widely used in various scientific research fields. Its unique properties such as its high reactivity, selectivity, and stability make it a valuable tool for organic synthesis, catalysis, and drug discovery. While DMAP has several advantages for use in laboratory experiments, it also has some limitations that need to be addressed. Further research is needed to explore the potential applications of DMAP and to understand its long-term effects on human health and the environment.
Méthodes De Synthèse
DMAP can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-dimethyl-3-pyridinecarboxylic acid and isobutyl chloroformate in the presence of a base such as triethylamine. The reaction produces DMAP in high yield and purity. Other methods such as the reaction between 2,4-dimethyl-3-pyridinecarboxylic acid and carbonyldiimidazole have also been reported.
Applications De Recherche Scientifique
DMAP has been widely used in various scientific research fields such as organic synthesis, catalysis, and drug discovery. In organic synthesis, DMAP is commonly used as a catalyst for esterification, amidation, and acylation reactions. In catalysis, DMAP has been used as a catalyst for the synthesis of various organic compounds such as lactams, amides, and imides. In drug discovery, DMAP has been used as a building block for the synthesis of various bioactive compounds such as antiviral, anticancer, and antibacterial agents.
Propriétés
IUPAC Name |
2,4-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-7-6-9(14-8(2)10(7)11(16)17)15-12(18)19-13(3,4)5/h6H,1-5H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZNFRUZPWYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(Tert-butoxy)carbonyl]amino}-2,4-dimethylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)




![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)

